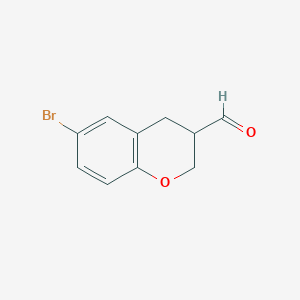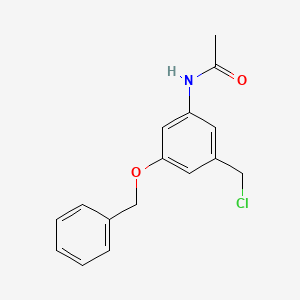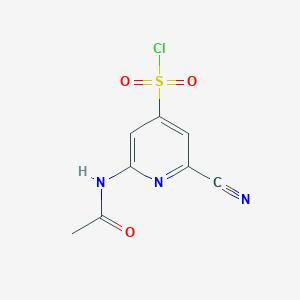
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride is a chemical compound with a complex structure that includes an acetylamino group, a cyanopyridine ring, and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the cyanopyridine ring, followed by the introduction of the acetylamino group and the sulfonyl chloride group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Hydrolysis: The sulfonyl chloride group can hydrolyze in the presence of water, forming sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while hydrolysis can produce a sulfonic acid.
Aplicaciones Científicas De Investigación
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride involves its ability to react with nucleophiles and other reactive species. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-(Acetylamino)-6-cyanopyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
2-(Acetylamino)-6-cyanopyridine-4-sulfonic acid: Formed by hydrolysis of the sulfonyl chloride group.
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of sulfonyl chloride.
Uniqueness
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride is unique due to its high reactivity and versatility in chemical reactions
Propiedades
Fórmula molecular |
C8H6ClN3O3S |
|---|---|
Peso molecular |
259.67 g/mol |
Nombre IUPAC |
2-acetamido-6-cyanopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClN3O3S/c1-5(13)11-8-3-7(16(9,14)15)2-6(4-10)12-8/h2-3H,1H3,(H,11,12,13) |
Clave InChI |
CSGBLPCCGHGDPD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=N1)C#N)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


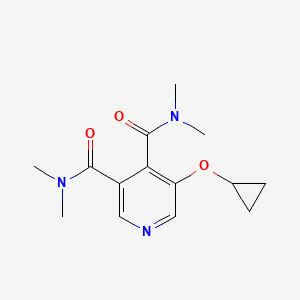
![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)
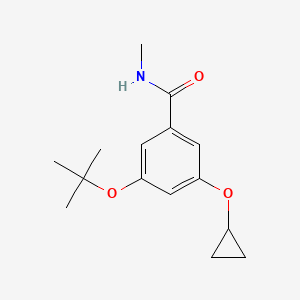

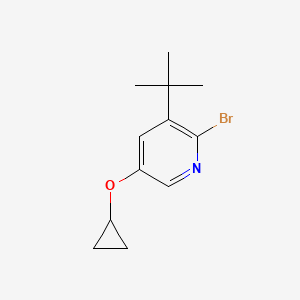
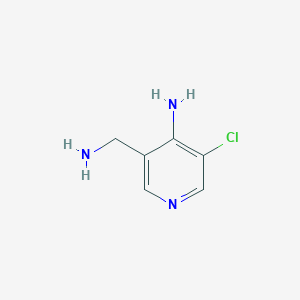
![1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)
![2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14847793.png)

![Ethyl [5-chloro-3-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847796.png)
